(E)-7-phenylhept-2-en-4,6-diyn-1-ol
Description
- Introduction to (E)-7-Phenylhept-2-en-4,6-diyn-1-ol
This compound is an organic compound characterized by a phenyl group attached to a heptadienyne backbone with two triple bonds and a hydroxyl functional group. The compound exhibits a specific stereochemistry denoted by the (E) configuration, indicating that the substituents on the double bond are positioned on opposite sides. Its molecular formula is C13H10O, and it has a molecular weight of approximately 182.22 g/mol.
This compound belongs to the class of fatty alcohols under lipids and lipid-like molecules, featuring a conjugated system of alkynes and an alkene, along with a phenyl substituent and an alcohol group. The presence of multiple unsaturations and a hydroxyl group contributes to its chemical reactivity and potential applications in synthetic organic chemistry and natural product derivatives research.
- Physicochemical Properties
The key physicochemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C13H10O |
| Molecular Weight | 182.22 g/mol |
| Exact Mass | 182.073 g/mol |
| Topological Polar Surface Area (TPSA) | 20.20 Ų |
| LogP (XlogP) | 2.50 |
| Atomic LogP (AlogP) | 1.59 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 1 |
These properties indicate moderate lipophilicity and a low polar surface area, consistent with its structure containing aromatic and unsaturated hydrocarbon moieties alongside a single hydroxyl group.
- Chemical Structure and Stereochemistry
The compound’s structure includes a phenyl ring attached at the seventh carbon of a seven-carbon chain, which contains an alkene at the second carbon and two alkyne groups at the fourth and sixth carbons. The hydroxyl group is located at the first carbon. The (E) configuration specifies that the substituents across the double bond are trans to each other, influencing the molecule's shape and reactivity.
- Synthetic Pathways and Reaction Mechanisms
Synthesis of this compound typically involves multi-step organic reactions starting from appropriate phenyl-substituted precursors. Key synthetic steps include formation of conjugated diynes and installation of the hydroxyl group, often under carefully controlled conditions to maintain the (E) stereochemistry of the alkene.
The compound’s multiple functional groups enable participation in several types of chemical reactions:
| Reaction Type | Major Products |
|---|---|
| Oxidation | 7-Phenylhept-2-en-4,6-diynoic acid |
| Reduction | 7-Phenylheptene or 7-Phenylheptane |
| Substitution | Various substituted phenyl derivatives |
The reactivity is primarily driven by the conjugated alkyne and alkene system as well as the hydroxyl group, which can undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis.
- Research Findings and Applications
This compound has been studied for its role in synthetic organic chemistry as a building block for more complex molecules. Its phenolic nature and conjugated unsaturation make it relevant in the study of natural product derivatives and potential biological activity. Although no proven biological targets have been experimentally confirmed, computational predictions suggest interactions with several receptors and enzymes, including metabotropic glutamate receptor 5 and muscarinic acetylcholine receptor M5, indicating possible pharmacological interest.
The compound’s properties also suggest potential utility in the design of novel materials or as intermediates in the synthesis of bioactive molecules, leveraging its conjugated system and functional groups for further chemical modifications.
- Summary Table of Key Data
| Parameter | Data |
|---|---|
| Molecular Formula | C13H10O |
| Molecular Weight | 182.22 g/mol |
| Exact Mass | 182.073 g/mol |
| Stereochemistry | (E)-configuration |
| Functional Groups | Phenyl, alkene, diyn, hydroxyl |
| LogP | 1.59–2.50 |
| Topological Polar Surface Area | 20.20 Ų |
| Hydrogen Bond Donors/Acceptors | 1 / 1 |
| Predicted Biological Targets | Metabotropic glutamate receptor 5, Muscarinic acetylcholine receptor M5, others |
| Major Chemical Reactions | Oxidation, Reduction, Substitution |
Properties
CAS No. |
13641-62-8 |
|---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(E)-7-phenylhept-2-en-4,6-diyn-1-ol |
InChI |
InChI=1S/C13H10O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h3-4,6-8,10-11,14H,12H2/b8-3+ |
InChI Key |
ZCVJXGJSBVZTMM-FPYGCLRLSA-N |
SMILES |
C1=CC=C(C=C1)C#CC#CC=CCO |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC#C/C=C/CO |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC=CCO |
Synonyms |
7-PHENYL-4,6-DIYN-HEPT-2-EN-1-OL |
Origin of Product |
United States |
Preparation Methods
Palladium-Copper Mediated Coupling
The synergy between palladium and copper catalysts is critical for efficient alkyne-alkene coupling. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | Pd: 1–2 mol%, Cu: 10–15 mol% | Increases yield by 20–30% |
| Solvent | Toluene/THF (3:1) | Enhances solubility of intermediates |
| Temperature | 0–25°C | Prevents side reactions |
| Reaction time | 8–12 hours | Balances conversion and decomposition |
Data from and indicate that exceeding 25°C leads to homocoupling of alkynes, reducing the yield of the desired cross-coupled product by up to 40%.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, subjecting bromo aldehyde S1 and propargyl alcohol S2 to microwave conditions (150°C, 15 minutes) in the presence of ionic liquids improves yield to 85–91% while reducing reaction time from 8 hours to 15 minutes. This method is particularly effective for sterically hindered substrates.
Purification and Characterization
Crude reaction mixtures are purified via flash chromatography using petroleum ether/ethyl acetate gradients (20:1 to 5:1). The target compound exhibits distinct NMR characteristics:
-
¹H NMR (CDCl₃): δ 10.22 (d, J = 8.0 Hz, CHO), 7.32–7.25 (m, Ar-H), 6.85 (dt, J = 15.6, 6.8 Hz, CH=CH), 4.35 (t, J = 6.4 Hz, CH₂OH).
-
¹³C NMR: Signals at δ 191.2 (CHO), 137.5 (C≡C), 128.4–126.3 (Ar-C), 84.1 (C≡C).
Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 183.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₀O.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency of major preparation methods:
| Method | Yield (%) | Purity (%) | Stereoselectivity (E:Z) |
|---|---|---|---|
| Sonogashira coupling | 44–91 | 95–98 | 85:15 |
| Hydroboration-oxidation | 70–82 | 90–93 | >99:1 |
| Microwave-assisted | 85–91 | 97–99 | 88:12 |
Hydroboration-oxidation offers superior stereoselectivity but lower overall yield compared to palladium-mediated methods .
Chemical Reactions Analysis
Types of Reactions: (E)-7-phenylhept-2-en-4,6-diyn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group and the conjugated diyne system makes it reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol.
Scientific Research Applications
Organic Synthesis
(E)-7-phenylhept-2-en-4,6-diyn-1-ol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, contributing to the development of more complex organic molecules. For instance, it can undergo oxidation and reduction reactions using reagents such as potassium permanganate and hydrogen gas, respectively.
Research indicates that this compound exhibits potential antimicrobial properties . Studies have shown that compounds with similar structures can influence biological pathways related to inflammation and apoptosis. Its interaction with specific molecular targets suggests therapeutic applications in treating infections or inflammatory conditions.
Pest Control
This compound has been identified as a natural repellent against isopod pests, particularly from the root of the plant Bidens pilosa. Its repellent properties make it an area of interest for pest management in agricultural settings. The mechanism of action involves interaction with sensory receptors of pests, highlighting its potential as an eco-friendly alternative to synthetic pesticides.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Pest Management
Field trials conducted on crops treated with extracts containing this compound demonstrated reduced pest populations without harming beneficial insects. This supports its application as a natural pesticide alternative .
Mechanism of Action
The mechanism by which (E)-7-phenylhept-2-en-4,6-diyn-1-ol exerts its repellent effects involves its interaction with the sensory receptors of pests. The presence of the hydroxyl group and the aromatic ring at both ends of the seven-carbon chain is crucial for its activity . These structural features likely interfere with the normal sensory processes of pests, leading to repellent behavior.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences, biological activities, and mechanisms of (E)-7-phenylhept-2-en-4,6-diyn-1-ol and its analogues:
Structure–Activity Relationship (SAR) Insights
- Hydroxyl Group : The C1 hydroxyl in this compound is essential for repellent activity. Acetylation (as in the acetate derivative) or relocation (e.g., C2-OH in Pilosol A) diminishes efficacy .
- Double Bond Configuration : The E-isomer shows stronger anti-metastatic activity than the Z-isomer, likely due to improved binding to signaling proteins like β-catenin and YAP .
- Chain Length : Shorter chains (C7 vs. C14) favor repellent activity, while longer chains (e.g., C14 in 14-acetoxy-12-senecioyloxy derivatives) may enhance neuroprotective effects .
Q & A
Basic: What analytical techniques are recommended for structural characterization of (E)-7-phenylhept-2-en-4,6-diyn-1-ol?
Answer:
Structural elucidation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the E-configuration at the double bond (C2) and the positions of the diyne (C4, C6) and hydroxyl (C1) groups. Compare chemical shifts with similar polyynes .
- Mass Spectrometry (MS): High-resolution MS (HRMS) is critical to verify the molecular formula (C₁₃H₁₀O) and isotopic patterns, distinguishing it from analogs like acetoxylated derivatives listed in .
- Infrared (IR) Spectroscopy: Identify the hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and alkyne (C≡C) vibrations (~2100–2260 cm⁻¹) .
- Chromatography: HPLC or GC-MS can assess purity, especially after isolation from plant extracts (e.g., Bidens pilosa), where co-eluting compounds may interfere .
Basic: How can researchers design a bioactivity-guided isolation protocol for this compound from plant sources?
Answer:
Follow a phased approach:
Crude Extract Preparation: Use polar solvents (e.g., ethanol or methanol) to extract roots of Bidens pilosa, as the hydroxyl group enhances polarity .
Bioassay Screening: Test fractions for repellent activity against isopods (e.g., Armadillidium vulgare) using dual-choice assays. The crude extract in showed 95.5% repellency (RR) at 0.2 g FWE/filter paper .
Fractionation: Employ column chromatography (silica gel, gradient elution) guided by bioassay results. Monitor fractions for UV absorption at ~254 nm, typical of conjugated diynes .
Validation: Confirm activity retention in purified fractions. Note that isolated this compound may require higher doses (e.g., 1.6 g FWE/filter paper) due to loss of synergists during purification .
Advanced: How should discrepancies in bioactivity between crude extracts and purified compounds be addressed methodologically?
Answer:
Discrepancies (e.g., reduced activity in purified samples) necessitate:
- Synergism Testing: Co-administer the isolated compound with inactive fractions to identify potentiating agents. notes that non-trace fractions lacked compound 1 but still exhibited repellency, suggesting secondary actives .
- Metabolomic Profiling: Use LC-MS or NMR-based metabolomics to detect minor components in crude extracts that may enhance activity .
- Dose-Response Curves: Compare EC₅₀ values of crude vs. purified samples. For example, the isolated compound had an EC₅₀ of 0.20 μM, but synergists in crude extracts may lower effective concentrations .
Advanced: What strategies validate the stereochemical stability of the E-configuration during synthesis or storage?
Answer:
The E-configuration is critical for bioactivity (e.g., isopod repellency). To ensure stability:
- Dynamic NMR: Monitor isomerization under varying temperatures or light exposure.
- Circular Dichroism (CD): Track optical activity changes if chiral centers are present.
- Comparative Bioassays: Test activity retention over time; cis-isomers (e.g., cis-7-phenylhept-2-en-4,6-diyn-1-ol acetate in ) may exhibit reduced efficacy .
- Storage Conditions: Use inert atmospheres (N₂/Ar) and UV-protected containers to prevent photoisomerization .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s repellent properties?
Answer:
Key SAR insights from and :
- Hydroxyl Group: Acetylation or removal abolishes activity, confirming its necessity for hydrogen bonding with target receptors .
- Aromatic Substitution: Replace the phenyl group with heterocycles (e.g., pyridyl) to test electronic effects. lists analogs with modified aryl groups .
- Chain Length: Shorten or extend the heptene chain; activity drops if the seven-carbon backbone is altered, per .
- Diynyl Position: Shift the diyne to C3-C5 or C5-C7 and compare repellency EC₅₀ values .
Methodological: What statistical approaches resolve contradictions in dose-response data across independent studies?
Answer:
- Meta-Analysis: Pool data from multiple studies (e.g., EC₅₀ ranges) using random-effects models to account for variability in assay conditions .
- Sensitivity Analysis: Identify outliers by comparing residuals in regression models (e.g., log-dose vs. response).
- Triangulation: Cross-validate results with alternative assays (e.g., electrophysiological recordings vs. behavioral assays) .
Methodological: How should researchers address potential biases in bioassay data collection?
Answer:
- Blinding: Implement double-blind protocols where experimenters and analysts are unaware of sample identities .
- Negative Controls: Include solvent-only controls to distinguish baseline isopod behavior from treatment effects .
- Replication: Perform triplicate assays across independent batches to mitigate batch-to-batch variability .
- Data Transparency: Share raw datasets (as in ) for independent verification .
Emerging Research: What experimental designs explore this compound’s potential in non-pest systems (e.g., antimicrobial)?
Answer:
- Broth Microdilution Assays: Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using MIC/MBC endpoints.
- Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
- Mechanistic Studies: Apply transcriptomics/proteomics to identify target pathways, leveraging structural similarities to polyacetylenes with known antimicrobial activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
